4-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-8-14-13-12(11)7-9-15-13/h1-9H,(H,14,15) |
InChI Key |
HZJDBCYRQSJNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Phenyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Classical and Modified Cyclization Approaches
Traditional cyclization methods remain fundamental in constructing the pyrrolo[2,3-b]pyridine core. However, modifications to these classical syntheses and the development of novel cyclocondensation reactions have expanded the scope and efficiency of accessing these important heterocycles.
Madelung and Fischer Syntheses Modifications for Pyrrolo[2,3-b]pyridines
The Madelung and Fischer indole (B1671886) syntheses, cornerstone reactions in heterocyclic chemistry, have been adapted for the synthesis of azaindoles. The Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures, can be conceptually applied to the synthesis of pyrrolo[2,3-b]pyridines by using an appropriately substituted aminopyridine precursor. Similarly, the Fischer indole synthesis, which proceeds through the acid-catalyzed rearrangement of a phenylhydrazone, can be utilized with pyridylhydrazones to generate the 7-azaindole (B17877) skeleton.
Modifications to these classical methods often focus on improving reaction conditions, increasing yields, and expanding substrate scope. For instance, the use of stronger bases or alternative catalytic systems can facilitate the cyclization under milder conditions, making the synthesis more amenable to a wider range of functional groups.
Cyclocondensation Reactions Utilizing 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with Active Methylene (B1212753) Compounds
A notable strategy for constructing substituted pyrrolo[2,3-b]pyridines involves the cyclocondensation of 2-aminopyrrole derivatives. Specifically, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile serves as a key building block. While direct search results for this specific reaction with active methylene compounds were not prevalent, the general reactivity pattern of 2-aminopyrrole-3-carbonitriles suggests a plausible pathway. In this hypothetical approach, the amino group of the pyrrole (B145914) would act as a nucleophile, attacking an activated carbonyl or equivalent functional group in the active methylene compound. Subsequent intramolecular cyclization and dehydration would then lead to the formation of the fused pyridine (B92270) ring of the pyrrolo[2,3-b]pyridine system.
Pyrrole-3-carbonitrile Condensations with Arylidenemalononitriles
A well-documented and effective method for the synthesis of functionalized pyrrolo[2,3-b]pyridines is the condensation of a 2-aminopyrrole-3-carbonitrile with an arylidenemalononitrile. juniperpublishers.com This reaction provides a direct route to highly substituted 4-amino-pyrrolo[2,3-b]pyridine-5-carbonitriles.
For example, the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with various 2-arylidenemalononitriles in ethanol (B145695) with piperidine (B6355638) as a catalyst affords the corresponding 4-amino-1,3,6-triaryl-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields. juniperpublishers.com This method is particularly valuable for creating a library of compounds with diverse substitution patterns at the 4-, 5-, and 6-positions of the pyrrolo[2,3-b]pyridine core.
| Starting Pyrrole | Arylidenemalononitrile | Product | Yield (%) |
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | 2-benzylidenemalononitrile | 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 87 juniperpublishers.com |
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | 2-(4-chlorobenzylidene)malononitrile | 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 91 juniperpublishers.com |
Transition-Metal Catalyzed Cross-Coupling Strategies
Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the functionalization of the pyrrolo[2,3-b]pyridine scaffold has been particularly impactful. These methods allow for the late-stage introduction of various substituents, providing a powerful tool for SAR studies.
Chemoselective Suzuki-Miyaura Cross-Coupling for C-2 Functionalization
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. mdpi.com In the context of pyrrolo[2,3-b]pyridine synthesis, it is particularly useful for introducing aryl or other carbon-based substituents. A key challenge often lies in achieving chemoselectivity when multiple reactive sites are present on the heterocyclic core.
Research has demonstrated that chemoselective Suzuki-Miyaura cross-coupling can be achieved at the C-2 position of a di-halogenated pyrrolo[2,3-b]pyridine intermediate, such as a 2-iodo-4-chloropyrrolopyridine. nih.gov By carefully selecting the palladium catalyst and reaction conditions, the more reactive C-2 iodo group can be selectively coupled, leaving the C-4 chloro group intact for subsequent functionalization. For instance, using Pd(PPh₃)₄ or Pd₂(dba)₃ as the catalyst allows for the efficient arylation at the C-2 position. nih.gov
| Substrate | Boronic Acid | Catalyst | Product | Yield (%) |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | phenylboronic acid | Pd₂(dba)₃ | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified nih.gov |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | (4-(hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | (4-(4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | Not specified nih.gov |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 4-methoxyphenylboronic acid | Not specified | 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified nih.gov |
Buchwald-Hartwig Amination for C-4 Functionalization
Following the selective functionalization of the C-2 position, the remaining C-4 chloro substituent can be targeted for further modification. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, making it an ideal method for introducing amino groups at the C-4 position of the pyrrolo[2,3-b]pyridine ring. nih.gov
This sequential strategy, involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, provides a highly flexible route to a wide array of 2,4-disubstituted pyrrolo[2,3-b]pyridines. nih.gov The choice of phosphine (B1218219) ligand is often critical for the success of the Buchwald-Hartwig amination step. While specific ligands were not detailed in the provided context for this particular transformation, ligands such as RuPhos and XPhos are commonly employed in similar amination reactions. nih.gov It is important to note that the oxidative addition of palladium can sometimes occur preferentially at other positions if not carefully controlled. nih.gov
Sonogashira Coupling for 2-Alkynyl-7-azaindole Preparation
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.gov This palladium-catalyzed reaction has proven to be instrumental in the synthesis of 2-alkynyl-7-azaindole derivatives. nih.govscirp.org
The general approach involves the coupling of a suitably substituted 2-halo-7-azaindole precursor with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov A variety of palladium catalysts, such as PdCl2(PPh3)2 and Pd(PPh3)4, have been successfully employed. nih.gov The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to achieve high yields of the desired 2-alkynyl-7-azaindole products. nih.govscirp.org
For instance, a practical two-step procedure for the synthesis of various 2-substituted 7-azaindole derivatives starts with the Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with different terminal alkynes. organic-chemistry.org This initial step typically affords high yields of the corresponding 2-amino-3-(alkynyl)pyridines. organic-chemistry.org Subsequent intramolecular cyclization, often facilitated by a base like potassium tert-butoxide in the presence of 18-crown-6, leads to the formation of the 7-azaindole ring system in excellent yields. organic-chemistry.org This method offers a straightforward and efficient route to a diverse range of 2-substituted 7-azaindoles. organic-chemistry.org
A one-pot, three-component reaction sequence, termed the Masuda–Suzuki–Sonogashira sequence, has also been developed for the efficient synthesis of 2-alkynyl-4-(7-azaindol-3-yl)pyrimidines. thieme-connect.com This process combines a borylation, an arylation, and a final Sonogashira alkynylation in a single pot, showcasing the versatility of palladium catalysis in complex heterocyclic synthesis. thieme-connect.com
| Catalyst System | Starting Material | Alkyne | Product | Yield (%) | Reference |
| PdCl2(PPh3)2, CuI, Et3N | 2-amino-3-iodopyridine | Various terminal alkynes | 2-substituted 7-azaindoles | Good | organic-chemistry.org |
| Pd(CF3COO)2, PPh3, CuI, Et3N | 2-amino-3-bromopyridines | Various terminal alkynes | 2-amino-3-alkynyl pyridines | up to 96 | scirp.org |
| Pd(OAc)2, p-toluenesulphonic acid | 3-phenyl-2H-benzo[b] nih.govmdpi.comoxazin-2-one | N-bromosuccinimide | mono-brominated product | 62 | nih.gov |
Regioselective Functionalization Approaches
The ability to selectively introduce functional groups at specific positions on the 7-azaindole core is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Halogenation via N-Halosuccinimides (e.g., Iodination at C-5)
N-halosuccinimides, such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS), are versatile and mild reagents for the regioselective halogenation of aromatic and heterocyclic compounds. organic-chemistry.orgresearchgate.net In the context of 7-azaindole chemistry, these reagents provide a reliable method for introducing halogens at specific positions, which can then serve as handles for further diversification through cross-coupling reactions.
The regioselectivity of halogenation on the 7-azaindole ring is influenced by the electronic properties of the existing substituents and the reaction conditions. For the synthesis of meriolin derivatives, N-protected 3-iodo-7-azaindoles were prepared in high yields (94-99%) through a one-pot, two-step protocol involving iodination. thieme-connect.com Palladium-catalyzed methods using N-halosuccinimides have also been developed for the regioselective halogenation of arene C-H bonds, offering a complementary approach to traditional electrophilic aromatic substitution. organic-chemistry.org
Direct Electrophilic Aromatic Substitution (e.g., Nitration, Bromination, Mannich Reaction)
Direct electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. masterorganicchemistry.comlibretexts.orgtotal-synthesis.com The 7-azaindole nucleus is susceptible to electrophilic attack, and reactions such as nitration, bromination, and the Mannich reaction can be employed to introduce a variety of substituents.
The mechanism of EAS involves the initial attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a cationic intermediate known as a σ-complex or benzenium ion. masterorganicchemistry.comlibretexts.org Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the 7-azaindole core. total-synthesis.com
For example, nitration can introduce a nitro group, which can be subsequently reduced to an amino group, providing a key building block for further synthetic transformations. Bromination introduces a bromine atom that can participate in various cross-coupling reactions. The Mannich reaction allows for the introduction of an aminomethyl group.
| Reaction | Reagent | Product | Reference |
| Nitration | HNO3/H2SO4 | Nitro-7-azaindole | nih.gov |
| Bromination | Br2 | Bromo-7-azaindole | researchgate.net |
| Mannich Reaction | Formaldehyde (B43269), secondary amine | Aminomethyl-7-azaindole | nih.gov |
Strategic Protection and Deprotection in Complex Syntheses
Challenges Associated with Trimethylsilylethoxymethyl (SEM) Deprotection and Resultant Side Product Formation
The trimethylsilylethoxymethyl (SEM) group is a commonly used protecting group for the pyrrole nitrogen in 7-azaindole synthesis due to its stability under various reaction conditions. mdpi.comnih.gov However, its removal can present significant challenges and lead to the formation of unexpected side products. mdpi.com
Deprotection of the SEM group is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA), followed by a basic workup. mdpi.com The acidic step is believed to generate a mixture of the deprotected product and an intermediate. mdpi.com The subsequent basic treatment is intended to release formaldehyde and yield the final deprotected compound. mdpi.com
However, the formaldehyde released during the deprotection process can participate in undesired side reactions. mdpi.com One notable side product observed during the SEM deprotection of certain 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives is a tricyclic eight-membered 7-azaindole. nih.govmdpi.com This side product is formed through a two-step electrophilic aromatic substitution reaction initiated by the liberated formaldehyde. mdpi.com The formation of this and other side products can significantly reduce the yield of the desired deprotected 7-azaindole. mdpi.com Alternative deprotection methods, such as using boron trifluoride etherate, have been explored but have sometimes resulted in even more complex reaction mixtures. mdpi.com
| Deprotection Reagent | Conditions | Challenges/Side Products | Reference |
| Trifluoroacetic acid (TFA) followed by base | Two-step procedure | Release of formaldehyde leading to electrophilic aromatic substitution and formation of a tricyclic eight-membered 7-azaindole. | mdpi.com |
| Boron trifluoride etherate (BF3-OEt2) | - | Formation of complex reaction mixtures. | mdpi.com |
Chemical Reactivity and Transformation Mechanisms of 4 Phenyl 1h Pyrrolo 2,3 B Pyridine Scaffolds
Electrophilic Substitution Reactions
The pyrrolo[2,3-b]pyridine system is an electron-rich aromatic scaffold, making it susceptible to electrophilic attack. The pyrrole (B145914) ring is generally more reactive towards electrophiles than the pyridine (B92270) ring.
Regioselectivity at C-2 and C-3 Positions of the Pyrrolo[2,3-b]pyridine Core
Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine core predominantly occurs at the C-3 position of the pyrrole ring. rsc.org This regioselectivity is governed by the relative stability of the Wheland intermediates formed upon electrophilic attack at the C-2 and C-3 positions. The intermediate for C-3 substitution is more stabilized by resonance, with the positive charge being delocalized over a greater number of atoms without involving the nitrogen of the pyridine ring, which would be energetically unfavorable.
While extensive studies on the 4-phenyl derivative are not widely available, the presence of the phenyl group at the C-4 position is expected to have a minimal electronic influence on the regioselectivity of the pyrrole ring, thus maintaining the preference for C-3 substitution. Common electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination have been shown to occur at the C-3 position of the parent 1H-pyrrolo[2,3-b]pyridine. rsc.org
Reactions with Aldehydes and Nitrosobenzene
The nucleophilic character of the C-3 position of the 4-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold allows for condensation reactions with electrophilic reagents like aldehydes and nitrosobenzene.
In the presence of an acid catalyst, this compound can react with aldehydes in a manner analogous to the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the initial formation of an iminium ion from the aldehyde, which is then attacked by the electron-rich C-3 position of the pyrrole ring, leading to the formation of a new fused ring system.
With nitrosobenzene, 2-phenyl-1H-pyrrolo[2,3-b]pyridine has been shown to yield the corresponding 3-phenylimino-3H-pyrrolo[2,3-b]pyridine. rsc.org It is anticipated that this compound would react similarly at its C-3 position to form the analogous imine derivative.
Nucleophilic and Organometallic Reactions
The this compound scaffold can also undergo reactions involving nucleophiles and organometallic reagents, typically after initial functionalization or deprotonation.
Grignard Chemistry Leading to 3-Iodo-Compounds
The pyrrole nitrogen of 1H-pyrrolo[2,3-b]pyridine can be deprotonated with a Grignard reagent, such as ethylmagnesium bromide, to form a 1-magnesyl derivative. Subsequent treatment of this organometallic intermediate with iodine leads to the formation of the 3-iodo-1H-pyrrolo[2,3-b]pyridine. rsc.org This reaction provides a convenient method for introducing an iodine atom at the most reactive position of the pyrrole ring, which can then be utilized in further cross-coupling reactions. While this reaction has been documented for the parent scaffold, it is a viable route for the synthesis of 3-iodo-4-phenyl-1H-pyrrolo[2,3-b]pyridine.
Acylations with Acyl Chlorides
Acylation of the 1H-pyrrolo[2,3-b]pyridine scaffold can occur at either the nitrogen or the carbon atoms, depending on the reaction conditions. Reaction of the 1-magnesyl derivative with acyl chlorides results in N-acylation, yielding 1-acyl-1H-pyrrolo[2,3-b]pyridines. rsc.org For C-acylation, Friedel-Crafts conditions are typically employed. The reaction of this compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, would be expected to yield the 3-acyl derivative as the major product, consistent with the established regioselectivity for electrophilic substitution. organic-chemistry.orgsigmaaldrich.com
Rearrangement and Ring Expansion Pathways
The pyrrolo[2,3-b]pyridine skeleton can undergo rearrangement and ring expansion reactions under specific conditions, leading to the formation of different heterocyclic systems.
A notable example is the ring expansion of 2-phenyl-1H-pyrrolo[2,3-b]pyridine upon treatment with chloroform (B151607) and a strong base, such as potassium hydroxide. This reaction proceeds via a dihalocarbene intermediate and results in the formation of a 1,8-naphthyridine (B1210474) derivative. rsc.org Although this specific transformation has been reported for the 2-phenyl isomer, similar reactivity could be anticipated for the 4-phenyl derivative, potentially leading to a differently substituted naphthyridine.
More general methods for the expansion of a pyrrole ring to a pyridine ring have been developed, for instance, through the reaction with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures. google.com Such conditions, however, may not be compatible with the phenyl substituent. Other modern approaches for ring expansion of pyrroles and indoles involve the use of chlorodiazirines as carbene precursors. researchgate.net These methods offer potential pathways for the transformation of the this compound scaffold into more complex heterocyclic structures.
Rational Design Principles for Structural Modifications and Their Mechanistic Implications
The this compound scaffold serves as a valuable template in the rational design of kinase inhibitors. nih.govnih.govnih.gov The 7-azaindole (B17877) core acts as a bioisostere of indole (B1671886) and purine, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. rsc.org The phenyl group at the 4-position can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties.
The design principles for modifying this scaffold often revolve around structure-activity relationship (SAR) studies. For instance, in the development of IKK2 inhibitors, the 4-phenyl-7-azaindole core was identified as a key pharmacophore. nih.gov Modifications around this core, particularly on the phenyl ring and the pyrrole nitrogen, led to a series of potent and selective inhibitors. The phenyl group can be substituted with various functionalities to probe different regions of the kinase active site. These substitutions can influence binding affinity through additional hydrophobic, hydrogen bonding, or electrostatic interactions.
In the context of developing multi-targeted kinase inhibitors, the 7-azaindole core provides a robust platform for achieving a desired polypharmacology profile. nih.gov By strategically functionalizing the scaffold, inhibitors can be designed to target kinases involved in both angiogenesis and tumorigenesis. The mechanistic implication of these modifications is the modulation of the inhibitor's interaction with the kinase's ATP-binding pocket. For example, the introduction of specific side chains can allow the inhibitor to access and bind to adjacent pockets, thereby influencing its selectivity profile across the kinome. acs.orgsemanticscholar.org
The pyrrole nitrogen of the 7-azaindole scaffold is another key point for modification. Alkylation or arylation at this position can alter the electronic properties of the heterocyclic system and introduce steric bulk, which can be exploited to fine-tune the inhibitor's binding mode and selectivity. Furthermore, modifications at other positions of the 7-azaindole ring, such as the 2- and 5-positions, can be used to introduce vectors for improving solubility or for attaching linkers in the design of proteolysis-targeting chimeras (PROTACs).
Table 2: Key Structural Modifications of the this compound Scaffold and their Mechanistic Implications in Kinase Inhibition
| Modification Site | Type of Modification | Mechanistic Implication | Reference |
| Phenyl Ring | Substitution | Probes different regions of the ATP-binding site, enhances potency and selectivity through additional interactions. | nih.gov |
| Pyrrole Nitrogen | Alkylation/Arylation | Modulates electronic properties and steric interactions, fine-tunes binding mode and selectivity. | nih.gov |
| 2-Position | Functionalization | Can be used to improve physicochemical properties or as an attachment point for linkers. | rsc.org |
| 5-Position | Functionalization | Can be used to improve physicochemical properties or as an attachment point for linkers. | rsc.org |
This table is interactive. You can sort and filter the data.
Computational and Theoretical Investigations of 4 Phenyl 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 4-phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives.
Density Functional Theory (DFT) for Optimal Molecular Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 1H-pyrrolo[2,3-b]pyridine, DFT calculations have been successfully employed to determine their optimal molecular geometries and energetic properties. tandfonline.comajchem-a.com For instance, in a study of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, DFT was used to calculate the optimal molecular structure, which was found to be consistent with experimental data from single-crystal X-ray diffraction. tandfonline.com This validation underscores the accuracy of DFT in predicting the three-dimensional arrangement of atoms in these molecules.
DFT has also been applied to study a series of novel pyrrolo[2,3-b]pyridine derivatives to explore their potential as anticancer agents. ajchem-a.com These calculations provide insights into the stable conformations of the molecules, which is crucial for understanding their biological activity. ajchem-a.com
Analysis of Molecular Electrostatic Potentials and Frontier Molecular Orbitals
The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are key concepts derived from quantum chemical calculations that help in understanding a molecule's reactivity and interaction with other molecules.
The MEP map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For derivatives of 1H-pyrrolo[2,3-b]pyridine, MEP analysis has been used to identify reactive sites. tandfonline.comajchem-a.com This information is valuable for predicting how these molecules will interact with biological targets.
Frontier molecular orbital theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and shape of these orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in various chemical reactions. wikipedia.orgimperial.ac.uk For 1H-pyrrolo[2,3-b]pyridine derivatives, the HOMO-LUMO energy gap has been calculated using DFT to assess their stability and reactivity. ajchem-a.com A smaller energy gap generally implies higher reactivity, which can be correlated with biological activity. ajchem-a.com
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are widely used in drug design to understand how a ligand (a small molecule) might interact with a protein target.
Ligand-Target Interaction Analysis and Predicted Binding Modes
Molecular docking studies have been extensively used to investigate the binding modes of this compound derivatives with various protein targets. For example, docking simulations have been performed to understand the interactions of these compounds with kinases such as Fibroblast Growth Factor Receptor (FGFR), c-Met, and Traf2- and Nck-interacting kinase (TNIK). nih.govnih.govresearchgate.net
In the case of FGFR inhibitors, docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase. nih.gov For instance, a derivative, compound 4h , was shown to form two hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in FGFR1. nih.gov Additionally, a vital π–π stacking interaction was observed between the 3,5-dimethoxyphenyl group of 4h and the F489 residue. nih.gov
Similarly, docking studies of phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors have helped to elucidate their binding interactions. nih.gov These computational analyses are critical for understanding the molecular basis of their inhibitory activity.
Structure-Activity Relationship (SAR) Elucidation Through Computational Approaches
Computational methods play a significant role in elucidating the structure-activity relationships (SAR) of a series of compounds. taylorandfrancis.com SAR studies aim to understand how chemical structure relates to biological activity. For 1H-pyrrolo[2,3-b]pyridine derivatives, computational approaches have been instrumental in guiding the design of more potent inhibitors. nih.govnih.govresearchgate.net
By analyzing the docking poses and interaction patterns of a series of compounds, researchers can identify key structural features that contribute to or detract from biological activity. For example, in the development of FGFR inhibitors, it was found that introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring could form a hydrogen bond with G485, leading to a significant improvement in activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies, a computational method that relates molecular descriptors to biological activity, have also been applied to 1H-pyrrolo[2,3-b]pyridine derivatives. taylorandfrancis.comresearchgate.net For instance, a 3D-QSAR study on a series of these compounds as TNIK inhibitors helped to create models that could predict the activity of new, untested molecules. researchgate.net
WaterMap Analysis for Hydration Effects in Binding Sites
While specific studies explicitly mentioning "WaterMap Analysis" for this compound were not prominently found in the provided search results, this type of analysis is a sophisticated computational tool used to understand the role of water molecules in the binding site of a protein. Water molecules can either bridge interactions between a ligand and a protein or be displaced by the ligand upon binding. The energetic cost or gain of displacing these water molecules can significantly impact the binding affinity of a ligand. Given the detailed docking studies and SAR analyses performed on 1H-pyrrolo[2,3-b]pyridine derivatives, it is plausible that such advanced computational techniques are being used to further refine the design of these inhibitors, even if not explicitly detailed in the available literature. The principles of considering hydration effects are fundamental to modern computational drug design.
Photophysical and Electronic Property Calculations
Computational studies, particularly those employing Time-Dependent Density Functional Theory (TDDFT), have been instrumental in elucidating the complex photophysical behaviors of 4-(N-substituted amino)-1H-pyrrolo[2,3-b]pyridines. These investigations have focused on a notable phenomenon: the dual fluorescence observed in these compounds, which is attributed to a competition between excited-state intramolecular proton transfer (ESIPT) and charge transfer processes.
Research has explained the dual excitation behavior by examining the potential energy surfaces of dimers of these molecules. nih.gov In non-polar, aprotic solvents such as cyclohexane (B81311) (CHE), it has been shown that both a concerted and a stepwise mechanism for double proton transfer can coexist in the dimer of a 4-(N-substituted-amino)-1H-pyrrolo[2,3-b]pyridine (DPP). nih.gov However, the stepwise mechanism is found to be predominant. nih.gov
In the stepwise mechanism, only a single proton transfer (SPT) is feasible, resulting in the formation of a DPP-SPT state. The subsequent transfer of the second proton is hindered by a significant energy barrier. nih.gov Conversely, the concerted mechanism allows for a simultaneous double proton transfer (DPT), leading to the DPP-DPT state. nih.gov The calculation of the potential energy surface for the DPP dimer helps to explain the experimentally observed dual fluorescence. nih.gov
The solvent environment plays a crucial role in modulating these photophysical pathways. In protic solvents like methanol (B129727) (MeOH), the proton transfer dynamics are altered. The fluorescence of the DPP/MeOH clusters is quenched. nih.gov Theoretical modeling has revealed two distinct concerted proton transfer pathways involving the solvent molecules:
Type A: Protons are transferred from the DPP molecules to the surrounding methanol solvent molecules. nih.gov
Type B: Protons are transferred from the methanol solvent to the DPP molecules. nih.gov
These computational insights are critical for understanding the fundamental photochemistry of these compounds and for designing novel fluorescent probes with environmentally sensitive emission properties.
| Mechanism | Solvent | Description | Outcome |
| Stepwise | Aprotic (e.g., Cyclohexane) | Predominant mechanism. Involves the transfer of a single proton. | Single Proton Transfer (DPP-SPT). Second proton transfer is hindered. |
| Concerted | Aprotic (e.g., Cyclohexane) | Coexists with the stepwise mechanism. Involves the simultaneous transfer of two protons. | Double Proton Transfer (DPP-DPT). |
| Concerted (Type A) | Protic (e.g., Methanol) | Protons transfer from the DPP molecule to the solvent. | Fluorescence Quenching. |
| Concerted (Type B) | Protic (e.g., Methanol) | Protons transfer from the solvent to the DPP molecule. | Fluorescence Quenching. |
Advanced Spectroscopic and Crystallographic Characterization of 4 Phenyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of 1,2-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, specific chemical shifts (δ) are observed for the protons. For instance, the proton at the 8-position of the pyrrolopyridine core (H-8) appears as a doublet of doublets at approximately 8.22 ppm. The protons of the phenyl and methoxyphenyl groups resonate in the aromatic region between 6.70 and 7.22 ppm, while the methoxy (B1213986) group protons appear as singlets around 3.71-3.75 ppm. rsc.org The coupling constants (J values) between adjacent protons provide valuable information about the connectivity of the atoms. ipb.pt
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom. For 1,2-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, the carbon signals are spread over a wide range, with the carbons of the pyrrolopyridine core appearing at distinct chemical shifts. For example, the C-8 carbon resonates at approximately 150.0 ppm. The carbons of the phenyl and methoxyphenyl groups, as well as the methoxy carbons, also have characteristic chemical shifts. rsc.org The combination of ¹H and ¹³C NMR data allows for the complete and unequivocal assignment of the molecular structure. uni-rostock.deresearchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to further confirm the structural assignments by revealing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-8 | 8.22 (dd) | 150.0 |
| H-aromatic | 6.70 - 7.22 (m) | 113.8 - 159.3 |
| OCH₃ | 3.71, 3.75 (s) | 55.2, 55.4 |
Data for 1,2-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. rsc.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives and to study their fragmentation patterns. rsc.orguni-rostock.de This information is crucial for confirming the elemental composition and for gaining insights into the structural features of the molecule.
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. For instance, the fragmentation of indole (B1671886) derivatives often involves characteristic losses of small molecules or radicals, providing clues about the substituent groups and their positions on the heterocyclic core. scirp.org
Table 2: High-Resolution Mass Spectrometry Data for a Pyrrolo[3,2-c]pyridine Derivative
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
|---|---|---|---|
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₁N₂O₃ | 361.1552 | 361.1556 |
| 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₄ | 391.1658 | 391.1654 |
Data for related pyrrolopyridine derivatives illustrates the accuracy of HRMS. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.orguni-rostock.de The IR spectrum shows the absorption of infrared radiation by the molecule at specific frequencies, which correspond to the vibrational frequencies of the chemical bonds.
For this compound derivatives, characteristic IR absorption bands can be observed. The N-H stretching vibration of the pyrrole (B145914) ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. acs.org The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. scialert.net The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings give rise to absorptions in the 1400-1650 cm⁻¹ region. derpharmachemica.com The presence and position of these bands can confirm the presence of the key functional groups within the molecule. libretexts.org
The IR spectrum of a 2-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrrolo[3,2-b]pyridine derivative shows characteristic peaks at 3113 cm⁻¹ (N-H stretch), 3061 cm⁻¹ (aromatic C-H stretch), and in the 1411-1596 cm⁻¹ range for the aromatic C=C stretching vibrations. rsc.org
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Pyrrole N-H | Stretching | 3100 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1650 |
| C-N | Stretching | 1130 - 1200 |
Based on general IR data for related compounds. rsc.orgacs.orgscialert.netderpharmachemica.com
X-ray Diffraction Analysis for Solid-State Structure Elucidation (e.g., Single Crystals)
For a derivative, 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, single-crystal X-ray diffraction analysis revealed the exact spatial arrangement of the atoms, confirming the connectivity established by other spectroscopic methods. tandfonline.com The data obtained from X-ray crystallography is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. This information is particularly valuable in the context of drug design and materials science. ipb.ptresearchgate.net
Table 4: Crystallographic Data for a Dihydroquinolinone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a (Å) | 16.002 (3) |
| b (Å) | 5.170 (1) |
| c (Å) | Not specified |
| β (°) | Not specified |
Illustrative data for a related heterocyclic system. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. It is widely employed to assess the purity of synthesized this compound derivatives.
In an HPLC analysis, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The retention time, the time it takes for a component to pass through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the component, allowing for quantitative analysis. A pure compound will ideally show a single sharp peak in the HPLC chromatogram. Purity levels of greater than 99% are often reported for well-purified 7-azaindole (B17877) derivatives. ruifuchemical.comscbt.com
Table 5: HPLC for Purity Determination
| Compound | Purity (%) |
|---|---|
| 7-Azaindole | > 99.5 |
Data for the parent 7-azaindole scaffold. ruifuchemical.com
Pharmacological Relevance and Molecular Target Identification for 4 Phenyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Kinase Inhibition Profiles of Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core structure have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. The ability of these compounds to selectively target specific kinases has made them promising candidates for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
Janus Kinase (JAK) Inhibitory Activity, with a Focus on JAK3
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway. nih.gov This pathway is integral to the regulation of immune responses, and its dysregulation is associated with various autoimmune and inflammatory diseases. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. nih.gov Of these, JAK3 is predominantly expressed in hematopoietic cells and is crucial for the development and function of lymphocytes. researchgate.net Its restricted expression pattern makes it an attractive target for immunomodulatory drugs with potentially fewer side effects. nih.gov
Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of JAKs, with a particular focus on JAK3. nih.govresearchgate.net The 1H-pyrrolo[2,3-b]pyridine ring system can mimic the hinge-binding motif of other known kinase inhibitors. researchgate.net Through chemical modifications, researchers have been able to enhance the inhibitory activity and selectivity of these compounds for JAK3. nih.gov
A notable example is the development of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity. nih.gov Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net This compound demonstrated an immunomodulating effect on interleukin-2 (B1167480) (IL-2)-stimulated T cell proliferation, a process dependent on JAK3 signaling. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity | Reference |
| 14c | JAK3 | Potent inhibitor | Moderately selective | nih.govresearchgate.net |
| Initial Template (Compound 6) | JAK3 | 1100 | - | researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (11a) | JAK3 | 1600 | - | researchgate.net |
This table presents a selection of 1H-pyrrolo[2,3-b]pyridine derivatives and their reported inhibitory activity against JAK3.
The development of these derivatives highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in creating selective JAK3 inhibitors for the treatment of immune-mediated diseases such as rheumatoid arthritis and for preventing organ transplant rejection. nih.govfrontiersin.org
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4B (PDE4B) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by catalyzing its degradation. nih.gov As cAMP is a key second messenger involved in inflammatory processes, inhibiting PDE4B can lead to anti-inflammatory effects. researchgate.net Consequently, PDE4B has become an attractive target for the development of new treatments for inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma, as well as certain neurological and oncological disorders. nih.gov
While direct examples of 4-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors are not extensively documented in the provided search results, the broader class of pyrrolo-fused heterocyclic compounds has shown activity against this target. For instance, analogues of 1,2-dimethyl-1H-pyrrolo[2,3-d]pyridazine have been synthesized and evaluated for their selective affinity for PDE4B over other PDE4 isoforms like PDE4D. nih.gov These findings suggest that the pyrrolo-heterocyclic core can be a viable starting point for designing PDE4B inhibitors. The structural similarity between different pyrrolo-fused pyridines and pyridazines indicates a potential for developing 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors through further research and chemical modification.
| Compound Class | Target Enzyme | Key Findings | Reference |
| 1,2-dimethyl-1H-pyrrolo[2,3-d]pyridazine analogues | PDE4B | Evaluated for selective affinity for PDE4B over PDE4D. | nih.gov |
This table highlights a related class of compounds with PDE4B inhibitory activity, suggesting the potential of the broader pyrrolo-heterocyclic scaffold.
Cyclin-Dependent Kinase 8 (CDK8) Modulation and its Role in Transcriptional Regulation
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a multi-protein assembly that plays a crucial role in regulating gene transcription by RNA polymerase II. nih.govembopress.org CDK8 can act as both a positive and negative regulator of transcription, influencing various signaling pathways, including the Wnt/β-catenin and p53 pathways. nih.gov Aberrant CDK8 activity has been implicated in the development and progression of several cancers, particularly colorectal cancer, making it a compelling target for anticancer drug discovery. nih.gov
A significant breakthrough in this area is the discovery of a potent and selective type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov Compound 22 , identified as (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), demonstrated a half-maximal inhibitory concentration (IC₅₀) of 48.6 nM against CDK8. nih.gov This compound was shown to effectively inhibit the growth of colorectal cancer xenografts in vivo. nih.gov
Mechanistically, this inhibitor targets CDK8, leading to the indirect inhibition of β-catenin activity. nih.gov This, in turn, downregulates the WNT/β-catenin signaling pathway and induces cell cycle arrest in the G2/M and S phases. nih.gov The discovery of this compound underscores the utility of the 1H-pyrrolo[2,3-b]pyridine core in developing targeted therapies for cancers driven by CDK8.
| Compound | Target Kinase | IC₅₀ (nM) | Mechanism of Action | Reference |
| Compound 22 | CDK8 | 48.6 | Type II inhibitor; indirectly inhibits β-catenin activity, downregulates WNT/β-catenin signaling, induces cell cycle arrest. | nih.gov |
This table summarizes the key characteristics of a potent 1H-pyrrolo[2,3-b]pyridine-based CDK8 inhibitor.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that are activated by fibroblast growth factors (FGFs). nih.gov The FGFR signaling pathway is essential for normal cellular processes such as proliferation, differentiation, and angiogenesis. nih.gov However, aberrant activation of this pathway, through mutations, gene amplifications, or chromosomal translocations, is a known driver in various human cancers. nih.govrsc.org This makes FGFRs attractive targets for cancer therapy. youtube.com
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable template for the design of potent FGFR inhibitors. nih.govrsc.org Researchers have successfully synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives with significant inhibitory activity against FGFR1, 2, and 3. nih.gov A standout compound from this series, 4h , exhibited potent pan-FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively, and a lower activity against FGFR4 (IC₅₀ = 712 nM). nih.gov
In vitro studies demonstrated that compound 4h could inhibit the proliferation of breast cancer cells and induce apoptosis. nih.gov Furthermore, it was shown to significantly inhibit cell migration and invasion. nih.gov The development of these potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core highlights their potential as therapeutic agents for FGFR-driven cancers.
| Compound | Target Kinase | IC₅₀ (nM) | Cellular Effects | Reference |
| 4h | FGFR1 | 7 | Inhibits breast cancer cell proliferation, induces apoptosis, inhibits cell migration and invasion. | nih.gov |
| FGFR2 | 9 | nih.gov | ||
| FGFR3 | 25 | nih.gov | ||
| FGFR4 | 712 | nih.gov |
This table details the inhibitory profile of a key 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor.
Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Modulation
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that is implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function. nih.gov Dysregulation of GSK-3β activity has been linked to the pathophysiology of several diseases, most notably Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles. nih.govnih.gov This makes GSK-3β a prime therapeutic target for neurodegenerative disorders.
A novel and highly potent GSK-3β inhibitor, S01 , has been rationally designed and synthesized based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govnih.gov This compound, 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, demonstrated an exceptionally low IC₅₀ of 0.35 ± 0.06 nM for GSK-3β. nih.govnih.gov The design retained the pyrrolo[2,3-b]pyridine skeleton to maintain crucial hydrogen bonding interactions within the ATP-binding site of the kinase. nih.gov
In cellular assays, S01 was shown to increase the phosphorylation of GSK-3β at Ser9 (an inhibitory phosphorylation site) and decrease the phosphorylation of tau at Ser396. nih.govnih.gov Furthermore, it promoted the outgrowth of neuronal neurites, suggesting a potential for neuro-regenerative effects. nih.gov The remarkable potency and promising in vitro activity of this compound underscore the significance of the 1H-pyrrolo[2,3-b]pyridine framework in developing treatments for Alzheimer's disease.
| Compound | Target Kinase | IC₅₀ (nM) | Key In Vitro Effects | Reference |
| S01 | GSK-3β | 0.35 ± 0.06 | Increases p-GSK-3β-Ser9, decreases p-tau-Ser396, promotes neurite outgrowth. | nih.govnih.gov |
This table highlights the exceptional potency and biological effects of a 1H-pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor.
SGK-1 Kinase Inhibition
Currently, there is a lack of publicly available scientific literature that specifically details the inhibition of Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) by this compound derivatives. While SGK-1 is a recognized therapeutic target in conditions like cancer, hypertension, and diabetes, research has focused on other chemical scaffolds for its inhibition. nih.gov For instance, studies have identified 6-sulfamido-phenyl-3-aminoindazoles and 1H-pyrazolo[3,4-b]pyrazines as moderately potent SGK-1 inhibitors, but a direct link to the this compound core has not been established in the reviewed literature. nih.gov
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell adhesion, proliferation, and migration. jci.org Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent FAK inhibitors.
Through fragment-based drug discovery, highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been developed, demonstrating sub-micromolar cellular FAK inhibition potential. nih.gov Structural analysis has revealed that these compounds can induce a rare helical DFG-loop conformation in the kinase domain of FAK. nih.govnih.gov The N7 and 1H-NH of the pyrrolo[2,3-b]pyridine core form two crucial hydrogen bonds with the backbone nitrogen and carbonyl oxygen of Cys502 in the hinge region of the kinase, respectively, effectively blocking its activity. nih.gov
Further modifications of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold, which shares structural similarities, have led to the discovery of potent FAK inhibitors with IC50 values in the nanomolar range. For example, compound 18 (a 7H-pyrrolo[2,3-d]pyrimidine derivative) exhibited an IC50 of 5.4 nM and showed significant anti-proliferative activity against A549 cancer cells with an IC50 of 3.2 µM. nih.gov Another analog, compound 19 , also a multi-target kinase inhibitor, potently inhibited FAK with an IC50 of 19.1 nM. nih.gov These findings underscore the potential of the broader pyrrolopyridine and pyrrolopyrimidine families as effective FAK inhibitors.
Table 1: FAK Inhibitory Activity of Pyrrolo-pyrimidine Derivatives
| Compound | FAK IC50 (nM) | Cell Line | Cellular IC50 (µM) |
|---|---|---|---|
| Compound 18 | 5.4 | A549 | 3.2 |
| Compound 19 | 19.1 | U-87MG, A-549, MDA-MB-231 | More active than TAE226 |
Mechanisms of Biological Action at a Molecular Level
Inhibition of Cytokine-Mediated Signal Transduction Pathways (e.g., via JAKs)
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for transducing signals from cytokine receptors. This signaling, known as the JAK-STAT pathway, is critical for immune responses and cell growth. The inhibition of JAKs is a key therapeutic strategy for various autoimmune diseases and cancers.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent JAK inhibitors. For instance, a series of these derivatives were designed as immunomodulators targeting JAK3. Modifications at the C4 and C5 positions of the pyrrolo[2,3-b]pyridine ring led to significant improvements in JAK3 inhibitory activity. Compound 14c , a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, was identified as a potent and moderately selective JAK3 inhibitor.
Table 2: JAK Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
|---|---|---|---|
| 11d | 25 | 13 | 3.5 |
| 11e | 59 | 60 | 7.7 |
| 14c | 47 | 30 | 5.1 |
The pyrrolo[2,1-f] nih.govtriazine scaffold, which is related, has also been explored for its JAK inhibitory potential. Compounds with this core have shown potent activity against JAK2. The mechanism of action involves the formation of hydrogen bonds with key residues in the hinge region of the kinase, such as Glu930 and Leu932.
Downregulation of WNT/β-catenin Signaling (e.g., via CDK8 Inhibition)
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is linked to various cancers, including colorectal cancer. Under normal conditions, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes.
Cyclin-dependent kinase 8 (CDK8) has been identified as a key oncogene in colorectal cancer that positively regulates the Wnt/β-catenin pathway. A novel 1H-pyrrolo[2,3-b]pyridine derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) , has been discovered as a potent type II CDK8 inhibitor. This compound, referred to as compound 22 , exhibits a potent kinase inhibitory activity with an IC50 value of 48.6 nM.
Mechanism studies have shown that by targeting CDK8, this derivative indirectly inhibits the activity of β-catenin. This leads to the downregulation of the Wnt/β-catenin signaling pathway and induces cell cycle arrest in the G2/M and S phases, thereby inhibiting tumor growth.
Immunomodulating Effects on T Cell Proliferation
The immunomodulatory properties of 1H-pyrrolo[2,3-b]pyridine derivatives are closely linked to their ability to inhibit JAKs, particularly JAK3. JAK3 plays a pivotal role in the signaling of several interleukins (such as IL-2, IL-4, and IL-7) that are critical for T cell development, survival, and proliferation.
By inhibiting JAK3, these compounds can effectively block the downstream signaling cascades initiated by these cytokines. Research has demonstrated that compound 14c , a potent JAK3 inhibitor from the 1H-pyrrolo[2,3-b]pyridine series, has a notable immunomodulating effect on T cell proliferation stimulated by interleukin-2 (IL-2). This inhibition of T cell proliferation is a key mechanism for their potential therapeutic use in immune-related diseases, such as in the prevention of organ transplant rejection.
Modulation of Macrophage Pro-inflammatory Cytokine Activity (e.g., TNF-α release)
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine primarily produced by macrophages, and its dysregulation is implicated in a wide range of inflammatory diseases. The p38 MAP kinase pathway is a key regulator of the biosynthesis of TNF-α.
New derivatives of pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their ability to inhibit the production of TNF-α. In a study, compounds 5a and 5b demonstrated an enhanced capacity to inhibit the production of TNF-α stimulated by bacterial lipopolysaccharide in rats. This suggests that the pyrrolo[2,3-b]pyridine scaffold can serve as a basis for developing potent inhibitors of TNF-α release, thereby exerting anti-inflammatory effects by modulating macrophage activity.
Anti-MDR (Multi-Drug Resistance) Activities
Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which function as drug efflux pumps.
Despite the extensive research into 7-azaindole (B17877) derivatives as potential therapeutic agents, a specific and detailed investigation into the anti-MDR activities of this compound derivatives is not extensively documented in publicly available research. While the broader class of pyrrolopyrimidine derivatives has been explored as inhibitors of MRP1, this represents a different heterocyclic core. nih.gov The potential for this compound derivatives to act as MDR modulators, for instance by inhibiting P-gp, remains an area that requires further dedicated investigation.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement and Potency Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR studies have primarily focused on their activity as kinase inhibitors, which are key players in cancer cell proliferation, survival, and angiogenesis. nih.govresearchgate.net
Research into 4-phenyl-7-azaindoles as inhibitors of IκB kinase 2 (IKK2), a crucial enzyme in the NF-κB signaling pathway implicated in inflammation and cancer, has provided valuable SAR insights. nih.govnih.gov Modifications around the hinge-binding region of the 7-azaindole scaffold have been shown to be critical for potency and selectivity. nih.gov Optimization of substituents on the 4-phenyl ring and the pyrrolo[2,3-b]pyridine core has led to the discovery of potent and selective IKK2 inhibitors with good cellular activity and in vivo efficacy in animal models. nih.gov
In another example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers. rsc.orgnih.gov A series of these derivatives demonstrated potent activity against FGFR1, 2, and 3. rsc.org SAR studies revealed that specific substitutions on the pyrrolo[2,3-b]pyridine core and the phenyl ring are essential for high-affinity binding to the FGFR kinase domain. For instance, the introduction of certain functional groups can enhance the ligand efficiency, leading to compounds with low nanomolar inhibitory concentrations (IC50) against FGFRs. rsc.orgnih.gov One such derivative, compound 4h from a study, exhibited potent pan-FGFR inhibitory activity and induced apoptosis in breast cancer cells. rsc.orgnih.gov
The general SAR for 7-azaindole derivatives as anticancer agents indicates that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are particularly important for biological activity. nih.gov The nature of the substituent, such as alkyl, aryl carboxamide, or other heterocyclic rings, can significantly influence the potency and selectivity of the compounds. nih.gov While these SAR studies provide a framework for designing potent kinase inhibitors, their direct translation to anti-MDR activity would require specific screening and evaluation against MDR-related targets.
Below is a table summarizing some of the key compounds and their biological activities discussed in the context of SAR studies.
| Compound Name/Class | Biological Target | Key SAR Findings | Reference |
| 4-Phenyl-7-azaindole derivatives | IKK2 | Modifications around the hinge-binding region and on the 4-phenyl ring are crucial for potency and selectivity. | nih.govnih.gov |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | FGFR1, 2, 3 | Substitutions on the pyrrolo[2,3-b]pyridine core and the phenyl ring are key for high-affinity binding. | rsc.orgnih.gov |
| 7-Azaindole derivatives (general) | Various kinases | Substitutions at positions 1, 3, and 5 are critical for anticancer activity. | nih.gov |
Q & A
Q. What are common synthetic strategies for 4-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives, and how are regioselectivity challenges addressed?
- Methodological Answer : Key approaches include N-alkylation (e.g., using benzyl bromide for N1-substitution ), palladium-catalyzed cross-coupling (e.g., Suzuki reactions with boronic acids ), and scaffold derivatization (e.g., fluorination via Balz-Schiemann or lithium-halogen exchange ). Regioselectivity is controlled using directing groups (e.g., N-oxides for chlorination ) or stepwise functionalization (e.g., sequential iodination and coupling ).
Q. How is the electronic structure of this compound analyzed experimentally and computationally?
- Methodological Answer : High-resolution X-ray diffraction coupled with multipole refinement resolves charge density distributions and intermolecular interactions (e.g., N–H⋯N hydrogen bonds in 4-chloro derivatives ). Density Functional Theory (DFT) calculations (e.g., BLYP functional) predict HOMO-LUMO gaps (e.g., 3.59 eV ), correlating with kinetic stability and reactivity.
Advanced Research Questions
Q. How are structure-activity relationships (SARs) optimized for kinase inhibitors based on the this compound scaffold?
- Methodological Answer :
- Scaffold-hopping : Substitutions at C3/C5 (e.g., 3-imidazol-2-yl groups) enhance BTK inhibition (IC50 <10 nM ).
- Hinge-binding modifications : FGFR inhibitors retain the core as a hinge binder, with 5-position substituents (e.g., hydrogen bond acceptors) targeting hydrophobic pockets (e.g., G485 interaction ).
- Selectivity tuning : Varying substituents (e.g., methoxyphenyl vs. larger hydrophobic groups) improves selectivity for targets like JAK3 or FAK .
Q. What experimental designs address discrepancies between in vitro enzyme inhibition and cellular efficacy in pyrrolo[2,3-b]pyridine-based drug candidates?
- Methodological Answer :
- Integrated screening : Combine enzyme assays (e.g., ROCK1 IC50 determination ) with cell-based viability tests (e.g., RIN5F cells for insulinotropic activity ).
- Cellular target engagement : Use phospho-specific antibodies (e.g., Thr<sup>34</sup>-survivin in mesothelioma models ) to confirm mechanism-driven efficacy.
- Synergy studies : Co-treatment with chemotherapeutics (e.g., paclitaxel + 3f derivative ) identifies combinatorial effects via caspase-dependent apoptosis.
Q. How are fragment-based approaches applied to discover novel FAK inhibitors using this scaffold?
- Methodological Answer :
- SPR screening : Identify low-molecular-weight fragments (e.g., pyrazolo[3,4-d]pyrimidines) binding FAK’s hinge region .
- Fragment growing : Add substituents (e.g., 3,5-disubstituted groups) to improve affinity (submicromolar cellular IC50).
- Crystallography : Resolve DFG-loop conformational changes induced by substitutions (e.g., helical DFG in pyrrolo[2,3-b]pyridine derivatives ).
Q. What in vivo models validate the antitumor efficacy of this compound derivatives?
- Methodological Answer :
- Xenograft models : Intraperitoneal administration in diffuse malignant peritoneal mesothelioma (DMPM) achieves 58–75% tumor volume reduction (e.g., compounds 1f, 3f ).
- Dose optimization : Balance efficacy and tolerability (e.g., 1f at 10 mg/kg ).
- Biomarker analysis : Monitor survivin phosphorylation and caspase-3 activation to confirm apoptotic pathways .
Data Contradiction Analysis
Q. Why do some derivatives show potent enzyme inhibition but limited cellular activity?
- Methodological Answer :
- Membrane permeability : LogP and polar surface area (PSA) influence cellular uptake (e.g., fluorinated derivatives improve bioavailability ).
- Off-target effects : Counter-screen against related kinases (e.g., CLK vs. JAK selectivity ).
- Metabolic stability : Assess hepatic microsomal degradation (e.g., cytochrome P450 interactions ).
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
